2-chloro-N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide
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Overview
Description
2-chloro-N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide is a complex organic compound with the molecular formula C24H18ClN5OS. It is characterized by the presence of a triazole ring, a benzamide group, and a cyanobenzyl sulfanyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide typically involves multiple steps. One common method includes the reaction of 2-cyanobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with 4-methyl-4H-1,2,4-triazole-3-thiol under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted derivatives .
Scientific Research Applications
2-chloro-N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide involves its interaction with specific molecular targets. The triazole ring and benzamide group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- **2-chloro-N-{5-[(2-cyanobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
- **2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide
Uniqueness
2-chloro-N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C24H18ClN5OS |
---|---|
Molecular Weight |
460.0 g/mol |
IUPAC Name |
2-chloro-N-[4-[5-[(2-cyanophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]phenyl]benzamide |
InChI |
InChI=1S/C24H18ClN5OS/c1-30-22(28-29-24(30)32-15-18-7-3-2-6-17(18)14-26)16-10-12-19(13-11-16)27-23(31)20-8-4-5-9-21(20)25/h2-13H,15H2,1H3,(H,27,31) |
InChI Key |
WUMGWWCYEJFYDX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2C#N)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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